7-Chloro-2-dibenzofuranol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

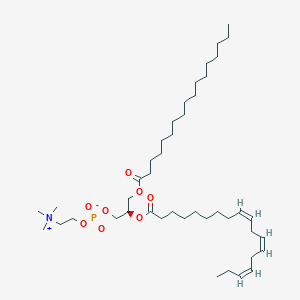

8-hydroxy-3-chlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a chloro group at position 7 and a hydroxy group at position 2. It is a member of dibenzofurans, a member of phenols and an organochlorine compound. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Electrophilic Character in Protein Labeling

7-Chloro-2-dibenzofuranol demonstrates significant electrophilic properties, particularly useful in protein labeling. Baines, Allen, and Brocklehurst (1977) explored its electrophilic character, emphasizing its reactivity towards nucleophiles and potential in irreversible protein alkylation (Baines, Allen, & Brocklehurst, 1977).

Pharmaceutical Analysis Techniques

Elbashir, Suliman, and Aboul‐Enein (2011) highlighted the application of 7-Chloro-2-dibenzofuranol in pharmaceutical analysis, particularly in spectrophotometry and spectrofluorimetry for determining pharmaceutical amines. This showcases its utility as a fluorogenic and chromogenic reagent (Elbashir, Suliman, & Aboul‐Enein, 2011).

Quantitative Fluorescence Detection

Voigt and Eitenmiller (1974) utilized 7-Chloro-2-dibenzofuranol for quantitative fluorescence detection of biologically active amines in fermented foods. Its advantage lies in the simplicity of derivative formation and the ability to form fluorescent derivatives with various biologically active amines (Voigt & Eitenmiller, 1974).

Synthesis of Lipophilic Oligonucleotides

Köstler and Rosemeyer (2009) reported on the synthesis of novel phosphoramidite building blocks for preparing lipophilic oligonucleotides, involving the reaction of inosine with 7-Chloro-2-dibenzofuranol derivatives. This research underscores its role in advancing oligonucleotide chemistry (Köstler & Rosemeyer, 2009).

Dechlorination of Polychlorinated Dibenzodioxins

Ukisu and Miyadera (2002) explored the dechlorination of polychlorinated dibenzodioxins using 7-Chloro-2-dibenzofuranol under mild conditions. This study presents its potential in environmental remediation, particularly in removing chlorine from harmful compounds (Ukisu & Miyadera, 2002).

Thiol-Specific Fluorigenic Reagent

Andrews, Ghosh, Ternai, and Whitehouse (1982) synthesized and studied 7-Chloro-2-dibenzofuranol as a new fluorigenic, thiol-specific reagent. Its specificity towards thiols and improved fluorescence intensity make it a valuable tool in biochemistry (Andrews, Ghosh, Ternai, & Whitehouse, 1982).

Substitution Reactions with Aromatic Amines

Read and Norris (1985) investigated the nucleophilic substitution reactions of 7-Chloro-2-dibenzofuranol with aromatic amines. This study demonstrates its versatility in chemical synthesis, especially in reactions with primary and secondary aromatic amines (Read & Norris, 1985).

Crystal and Molecular Structure Analysis

Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Sridhar, Prasad, and Rangappa (2008) conducted a detailed crystal and molecular structure analysis of a compound derived from 7-Chloro-2-dibenzofuranol. This work provides insights into the structural aspects of derivatives and their potential applications in material science (Thimmegowda et al., 2008).

properties

CAS RN |

73518-07-7 |

|---|---|

Product Name |

7-Chloro-2-dibenzofuranol |

Molecular Formula |

C12H7ClO2 |

Molecular Weight |

218.63 g/mol |

IUPAC Name |

7-chlorodibenzofuran-2-ol |

InChI |

InChI=1S/C12H7ClO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H |

InChI Key |

ZLLZJWZFKKBNDP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)

![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)